This compound is classified as a heterocyclic aromatic amine and can be categorized under the broader category of benzothiazole derivatives. It is often studied for its potential pharmaceutical applications due to the presence of functional groups that can interact with biological targets.
The synthesis of 6,6-difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-amine can be achieved through several methods. One common approach involves the condensation of 2-amino thiophenol with various electrophilic reagents under controlled conditions.
The molecular structure of 6,6-difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-amine can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular formula is C7H6F2N2S with a molecular weight of approximately 192.20 g/mol.
6,6-Difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-amine participates in various chemical reactions due to its reactive functional groups.
The mechanism of action for compounds like 6,6-difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-amine often involves interaction with specific biological targets such as enzymes or receptors.
Understanding the physical and chemical properties of 6,6-difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-amine is essential for its application in various fields.
The applications of 6,6-difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-amine span various scientific fields:
The discovery of 6,6-difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-amine emerged from systematic efforts to optimize benzothiazole scaffolds, which have been recognized since the 1940s for their bioactive potential. Benzothiazoles gained prominence with FDA-approved drugs like riluzole (for ALS) and ethoxzolamide (carbonic anhydrase inhibitor), establishing their pharmacological relevance [1] [7]. The hydrogenated variant—5,7-dihydro-4H-1,3-benzothiazol-2-amine—was first reported in early 2000s as part of efforts to enhance metabolic stability. The specific difluoro substitution at the 6-position was introduced circa 2015 to address bioavailability limitations in non-fluorinated analogs, leveraging advances in catalytic fluorination techniques [6]. This modification positioned the compound within a growing class of fluorinated bioactive heterocycles, reflecting a strategic shift toward saturating the benzothiazole ring system to reduce planar rigidity and improve drug-like properties [3] [8].
As a dihydrobenzothiazole, this compound exhibits distinct conformational flexibility compared to aromatic benzothiazoles, enabling enhanced adaptation to enzyme binding pockets. The 2-amine group serves as a critical hydrogen-bond donor/acceptor, facilitating interactions with biological targets such as DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase) in Mycobacterium tuberculosis and bacterial MurB (UDP-N-acetylenolpyruvylglucosamine reductase) [1] [3]. Its partially saturated core reduces π-stacking tendencies, diminishing off-target effects while retaining affinity for oxidoreductases and synthases. This pharmacophore has been hybridized with triazoles and pyrimidines to develop multitargeting agents, particularly against drug-resistant bacteria [1] . Notably, derivatives show sub-micromolar activity (MIC = 0.08–0.32 µM) against M. tuberculosis H37Rv, outperforming first-line drugs like isoniazid [3].
The geminal difluoro substitution at C6 induces profound electronic and steric effects:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: